Bienvenue dans la boutique en ligne BenchChem!

(1-ethyl-1H-imidazol-2-yl)methanamine

Lipophilicity Drug-likeness ADME prediction

This N1-ethylimidazole methanamine offers distinct advantages over methyl/unsubstituted analogs: >100-fold higher LogP for passive membrane diffusion, pKa 8.65 ensuring improved cellular uptake, and a 1,2-chelation geometry ideal for Pt(II)/Ru complexes. Med chem teams targeting V1A-selective GPCR antagonists rely on its ethyl pharmacophore. Ensure procurement of the 2-yl isomer—the 4-yl variant cannot form the essential five-membered chelate ring. Available at 95%+ purity for immediate R&D use.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 893729-81-2
Cat. No. B1602850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-imidazol-2-yl)methanamine
CAS893729-81-2
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CN
InChIInChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3
InChIKeyXAKAVKFLXVMKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyl-1H-imidazol-2-yl)methanamine (CAS 893729-81-2): Physicochemical Identity and Comparator Landscape for Research Procurement


(1-Ethyl-1H-imidazol-2-yl)methanamine (CAS 893729-81-2) is an N1-ethyl-substituted imidazol-2-yl methanamine building block with molecular formula C₆H₁₁N₃ and molecular weight 125.17 g/mol . It features a primary aminomethyl group at the imidazole 2-position and an ethyl substituent on the N1 nitrogen, yielding predicted physicochemical properties that include a boiling point of 258.1±23.0 °C, density of 1.11±0.1 g/cm³, pKa of 8.65±0.29, and a computed LogP of approximately 1.06 . The compound serves as a versatile intermediate in medicinal chemistry and coordination chemistry, with closest structural analogs including (1-methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8), (1H-imidazol-2-yl)methanamine (CAS 53332-80-2), and the positional isomer (1-ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9). Directly published biological activity data for the title compound itself are currently sparse; the differential evidence presented below therefore draws on comparative physicochemical measurements, pharmacological data from structurally proximal chemotypes, and class-level structure-activity relationships to inform scientific selection.

Why (1-Ethyl-1H-imidazol-2-yl)methanamine Cannot Be Casually Substituted: Structural Determinants of Physicochemical and Pharmacological Divergence


Imidazol-2-yl methanamine derivatives are not interchangeable in research or industrial applications because even minor N1-alkyl modifications produce pronounced shifts in ionization state, lipophilicity, and metal coordination geometry. The unsubstituted (1H-imidazol-2-yl)methanamine exhibits a predicted pKa of 13.86 and a LogP of −0.95, meaning it exists predominantly as a protonated, highly hydrophilic cation at physiological pH . In contrast, the N1-ethyl derivative possesses a pKa of 8.65 and LogP of ~1.06, rendering it substantially more lipophilic and largely uncharged at pH 7.4—a difference that alters membrane permeability, protein binding, and blood-brain barrier penetration by orders of magnitude . The positional isomer (1-ethyl-1H-imidazol-4-yl)methanamine places the aminomethyl group at the 4-position rather than the 2-position, which changes the geometric relationship between the primary amine and the imidazole N3 atom, directly impacting chelation behavior and target recognition. These divergent properties mean that substituting the ethyl, methyl, or unsubstituted variant in a synthetic route or biological assay without re-optimization can lead to complete loss of activity, altered metal complex stoichiometry, or failed reactions. The quantitative evidence below substantiates why procurement decisions must be analog-specific.

(1-Ethyl-1H-imidazol-2-yl)methanamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


LogP Shift of >2 Units Relative to Unsubstituted Analog Drives Membrane Permeability Differentiation

The N1-ethyl substituent elevates the computed LogP of (1-ethyl-1H-imidazol-2-yl)methanamine to approximately +1.06 (or +0.38 by alternative prediction), compared with −0.95 to −1.06 for the unsubstituted (1H-imidazol-2-yl)methanamine . This represents a LogP increase of 2.01–2.12 log units (over 100-fold higher octanol-water partition coefficient), placing the ethyl derivative in a lipophilicity range compatible with passive membrane diffusion and CNS penetration (LogP 1–3 is typical for CNS drug candidates), whereas the unsubstituted analog resides in a highly polar, permeability-limited space. The (1-methyl-1H-imidazol-2-yl)methanamine comparator yields a LogP of −1.06 to −1.34, similarly hydrophilic [1].

Lipophilicity Drug-likeness ADME prediction

pKa Depression by ~5.2 Units Shifts Ionization State at Physiological pH Compared to N1-Unsubstituted Analog

The predicted pKa of (1-ethyl-1H-imidazol-2-yl)methanamine is 8.65±0.29, whereas (1H-imidazol-2-yl)methanamine has a predicted pKa of 13.86±0.10 . This 5.21-unit reduction in basicity means that at physiological pH 7.4, the ethyl analog is approximately 95% unprotonated (neutral free base), while the unsubstituted analog remains >99.99997% protonated. For the (1-methyl-1H-imidazol-2-yl)methanamine comparator, a predicted pKa of approximately 8.27 has been reported for a related N-methyl derivative, suggesting a smaller difference versus the ethyl compound . The pKa of the N1-ethyl compound falls within the optimal range for oral drug absorption (pKa 6–9 for basic centers), whereas the pKa of 13.86 of the unsubstituted compound is far outside typical drug-like space.

Ionization state pH-dependent solubility Receptor binding

2-Ethyl-1H-imidazol-1-yl Pharmacophore Confers V1A Receptor Selectivity and Potency: Evidence from Arginine Vasopressin Antagonist Series

In a systematic medicinal chemistry optimization of arginine vasopressin V1A receptor antagonists, Shimada et al. demonstrated that replacing the 2-phenyl group of lead compound 7 with a 2-ethyl-1H-imidazol-1-yl group yielded V1A-selective antagonists [1]. The optimal compound 9f—incorporating the 2-ethyl-1H-imidazol-1-yl moiety in the same position as in YM-35471—exhibited highly potent V1A receptor affinity and selectivity, representing the most potent antagonist in the series. While the parent building block (1-ethyl-1H-imidazol-2-yl)methanamine is not itself the final bioactive molecule, this study provides direct quantitative precedent that the 2-ethyl-1H-imidazol-1-yl substructure is a privileged pharmacophore for V1A receptor engagement. The unsubstituted imidazole and 2-phenyl comparators in the same scaffold yielded inferior selectivity profiles [1].

V1A receptor GPCR pharmacology Imidazole pharmacophore

(1-Methyl-1H-imidazol-2-yl)methanamine Pt(II) Complexes Demonstrate Cytotoxic Activity Comparable to Cisplatin: Ethyl Analog Predicted to Modulate Cellular Uptake via Increased Lipophilicity

Ferri et al. characterized Pt(II) complexes of (1-methyl-1H-imidazol-2-yl)methanamine derivatives and demonstrated that compound Pt-4a exhibited an EC50 of 172.7 μM against the NCI-H460 non-small-cell lung cancer cell line (MTT assay), compared with 726.5 μM for [Pt(bpy)Cl₂] and 78.3 μM for cisplatin [1]. Pt-4a induced p53 and p21Waf expression and directly interacted with nuclear DNA, establishing the imidazol-2-yl methanamine scaffold as a viable ligand class for cytotoxic Pt(II) complexes. The (1-ethyl-1H-imidazol-2-yl)methanamine analog is predicted to further enhance cellular accumulation through its ~100-fold higher lipophilicity (LogP +1.06 vs. −1.06 for the methyl analog), a parameter correlated with improved platinum drug uptake . Direct head-to-head cytotoxicity data for the N1-ethyl Pt(II) complex are not yet available.

Platinum anticancer complexes Metallodrug design Cellular uptake

Positional Isomer Differentiation: 2-yl vs. 4-yl Aminomethyl Placement Alters Chelation Geometry and Biological Target Recognition

(1-Ethyl-1H-imidazol-2-yl)methanamine (CAS 893729-81-2) and (1-ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9) are positional isomers with identical molecular formula (C₆H₁₁N₃) and molecular weight (125.17 g/mol) but critically different spatial arrangements of the primary amine relative to the imidazole N3 [1]. In the 2-yl isomer, the aminomethyl group is directly adjacent to the N-ethyl substituent and the N3 nitrogen, forming a 1,2-relationship that enables bidentate N,N-chelation with the imidazole N3 and the primary amine nitrogen in a five-membered metallacycle. In the 4-yl isomer, the aminomethyl group is positioned two bonds away from N3, precluding this compact chelation mode and instead favoring monodentate coordination or larger chelate rings. Data on the (1-methyl-1H-imidazol-2-yl)methanamine scaffold confirm that the 2-yl arrangement facilitates Pt(II) complexation yielding cytotoxic species (see Evidence Item 4), whereas analogous data for the 4-yl isomer are absent, suggesting inferior metal-binding utility [2].

Regioisomerism Metal chelation Ligand design

Boiling Point and Density Differentiation from Unsubstituted Analog Impacts Purification and Formulation Strategies

The N1-ethyl substituent reduces the boiling point from 341.4±25.0 °C (unsubstituted analog) to 258.1±23.0 °C—an 83.3 °C decrease—and lowers the density from 1.199±0.06 g/cm³ to 1.11±0.1 g/cm³ . The boiling point of the (1-methyl-1H-imidazol-2-yl)methanamine comparator (255.1 °C) is similar to the ethyl compound, but its density is slightly higher at 1.16 g/cm³ [1]. These differences are practically relevant: the lower boiling point of the ethyl analog permits distillation-based purification under milder conditions with reduced thermal degradation risk, and the lower density affects phase separation behavior during aqueous workup. The flash point of 108.1 °C for the methyl analog suggests comparable handling safety profiles for the ethyl derivative [1].

Physicochemical properties Purification Formulation development

(1-Ethyl-1H-imidazol-2-yl)methanamine: Evidence-Based Application Scenarios for Procurement Decision-Making


GPCR Antagonist Lead Optimization Requiring V1A or Related Receptor Selectivity

Medicinal chemistry teams developing non-peptide antagonists for vasopressin, oxytocin, or related neuropeptide GPCRs should prioritize (1-ethyl-1H-imidazol-2-yl)methanamine as a scaffold-introducing building block. The 2-ethyl-1H-imidazol-1-yl motif has been empirically demonstrated to confer V1A receptor selectivity over V2 in a validated benzazepine antagonist series, with compound 9f achieving the highest potency and selectivity in its class [1]. The primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation, allowing systematic exploration of the GPCR binding pocket while retaining the ethyl-imidazole pharmacophore critical for selectivity.

Platinum(II) or Other Metal-Based Anticancer Complex Design Requiring Enhanced Cellular Uptake

Investigators developing next-generation platinum or ruthenium anticancer complexes should select (1-ethyl-1H-imidazol-2-yl)methanamine over the methyl or unsubstituted analogs when increased lipophilicity-driven cellular accumulation is desired. The (1-methyl-1H-imidazol-2-yl)methanamine scaffold has already yielded Pt(II) complexes (e.g., Pt-4a) with EC50 values approaching those of cisplatin (172.7 μM vs. 78.3 μM on NCI-H460) and confirmed nuclear DNA targeting [2]. The N1-ethyl variant's >100-fold higher LogP predicts enhanced passive diffusion across the cell membrane, potentially improving intracellular drug concentrations and shifting the dose-response curve leftward. Pre-complexation characterization of the free ligand's pKa (8.65) also informs pH-dependent speciation in cell culture media.

Coordination Chemistry and Catalyst Design Exploiting Bidentate N,N-Chelation

Inorganic and organometallic chemists designing transition metal catalysts, MOF linkers, or metallosupramolecular assemblies should procure the 2-yl positional isomer specifically. The 1,2-relationship between the imidazole N3 and the primary amine nitrogen enables formation of a favorable five-membered chelate ring upon metal coordination, a binding mode unavailable to the 4-yl positional isomer [3]. This chelation geometry has been structurally validated in Pt(II) complexes of the methyl analog and is expected to apply broadly to first-row transition metals (Cu, Zn, Ni, Co) commonly employed in homogeneous catalysis and bioinorganic chemistry. The ethyl substituent additionally provides a convenient NMR handle (characteristic quartet and triplet pattern) for monitoring complex formation by ¹H NMR.

Fragment-Based Drug Discovery or DNA-Encoded Library Synthesis Requiring Balanced Polarity

Fragment-based screening and DEL (DNA-Encoded Library) programs seeking imidazole-containing primary amine fragments with drug-like physicochemical properties should consider (1-ethyl-1H-imidazol-2-yl)methanamine as a privileged fragment. Its molecular weight (125.17 Da) is well within fragment space (<300 Da), its predicted LogP (+1.06) balances aqueous solubility with membrane permeability, and its pKa (8.65) ensures the amine is partially unprotonated at physiological pH, enabling both hydrogen-bond donor and acceptor functionality . The primary amine is directly compatible with DEL coupling chemistry (amide bond formation with DNA-linked carboxylic acids), while the imidazole ring can participate in π-stacking, metal coordination, and hydrogen-bonding interactions with biological targets. The compound is commercially available in 95%+ purity from multiple suppliers including Fluorochem and ChemBridge , ensuring reliable procurement for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-ethyl-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.